
Sulindac sulfone-d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sulindac sulfone-d3 is a deuterated derivative of sulindac sulfone, a metabolite of the nonsteroidal anti-inflammatory drug sulindac. This compound is characterized by the presence of three deuterium atoms, which are isotopes of hydrogen. This compound is often used in scientific research to study the pharmacokinetics and metabolic pathways of sulindac and its derivatives.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of sulindac sulfone-d3 typically involves the deuteration of sulindac sulfone. The process begins with the synthesis of sulindac, which is then oxidized to form sulindac sulfone. The deuteration step involves the replacement of hydrogen atoms with deuterium atoms. This can be achieved using deuterated reagents under specific reaction conditions, such as elevated temperatures and the presence of catalysts.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade deuterated reagents and optimized reaction conditions to ensure high yield and purity. The production process is carefully monitored to maintain the isotopic purity of the deuterium atoms.
Analyse Des Réactions Chimiques
Types of Reactions
Sulindac sulfone-d3 undergoes various chemical reactions, including:
Oxidation: Conversion to this compound can involve further oxidation reactions.
Reduction: Reduction reactions can convert this compound back to sulindac sulfide-d3.
Substitution: Deuterium atoms can be replaced with other substituents under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Further oxidized derivatives of this compound.
Reduction: Sulindac sulfide-d3.
Substitution: Various substituted derivatives of this compound.
Applications De Recherche Scientifique
Sulindac sulfone-d3 is widely used in scientific research due to its unique properties. Some of its applications include:
Pharmacokinetics: Studying the absorption, distribution, metabolism, and excretion of sulindac and its derivatives.
Metabolic Pathways: Investigating the metabolic pathways of sulindac in the body.
Drug Development: Developing new drugs based on the structure and activity of sulindac derivatives.
Biological Studies: Understanding the biological effects of sulindac and its metabolites on various cell lines and tissues.
Industrial Applications: Used in the production of deuterated compounds for various industrial applications.
Mécanisme D'action
Sulindac sulfone-d3 exerts its effects by inhibiting the activity of cyclooxygenase enzymes, specifically cyclooxygenase-1 and cyclooxygenase-2. This inhibition leads to a decrease in the synthesis of prostaglandins, which are mediators of inflammation and pain. The deuterium atoms in this compound may also influence its metabolic stability and pharmacokinetic properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
Sulindac: The parent compound from which sulindac sulfone-d3 is derived.
Sulindac Sulfone: The non-deuterated version of this compound.
Sulindac Sulfide: Another metabolite of sulindac with anti-inflammatory properties.
Uniqueness
This compound is unique due to the presence of deuterium atoms, which provide distinct advantages in scientific research. The deuterium atoms can enhance the metabolic stability of the compound and provide insights into the metabolic pathways of sulindac and its derivatives. Additionally, the use of deuterated compounds can improve the accuracy of pharmacokinetic studies by reducing the variability associated with hydrogen atoms.
Propriétés
Formule moléculaire |
C20H17FO4S |
|---|---|
Poids moléculaire |
375.4 g/mol |
Nom IUPAC |
2-[(3Z)-6-fluoro-2-methyl-3-[[4-(trideuteriomethylsulfonyl)phenyl]methylidene]inden-1-yl]acetic acid |
InChI |
InChI=1S/C20H17FO4S/c1-12-17(9-13-3-6-15(7-4-13)26(2,24)25)16-8-5-14(21)10-19(16)18(12)11-20(22)23/h3-10H,11H2,1-2H3,(H,22,23)/b17-9-/i2D3 |
Clé InChI |
MVGSNCBCUWPVDA-FHFLIJIYSA-N |
SMILES isomérique |
[2H]C([2H])([2H])S(=O)(=O)C1=CC=C(C=C1)/C=C\2/C(=C(C3=C2C=CC(=C3)F)CC(=O)O)C |
SMILES canonique |
CC1=C(C2=C(C1=CC3=CC=C(C=C3)S(=O)(=O)C)C=CC(=C2)F)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



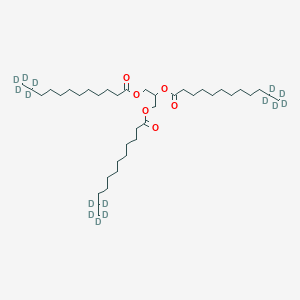
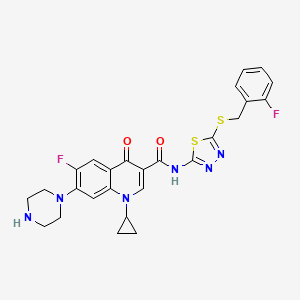
![(6S)-5,5-dideuterio-6-[dideuterio-[4-(trifluoromethoxy)phenyl]methoxy]-2-nitro-6,7-dihydroimidazo[2,1-b][1,3]oxazine](/img/structure/B15143092.png)
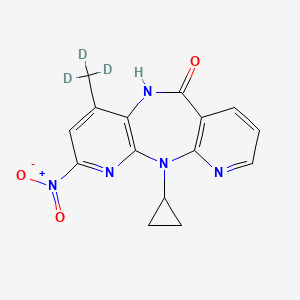

![4-[1-Hydroxy-1-(methylethyl-d6)]-2-isobutyl-1H-imidazole-5-carboxylic Acid Ethyl Ester](/img/structure/B15143108.png)
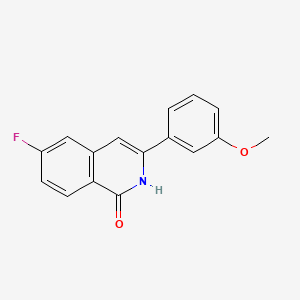
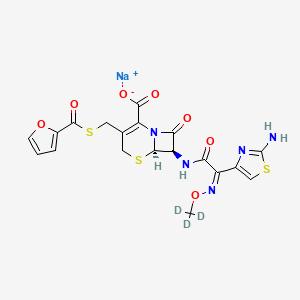
![1-[2,4-Dihydroxy-6-[(2-hydroxyphenyl)methyl]-3-methoxyphenyl]-3-phenylpropan-1-one](/img/structure/B15143120.png)
![[(3R)-5,7-dihydroxy-2-[3,4,5-trihydroxy-6-oxo-1-[(3R)-3,5,7-trihydroxy-8-(1-methyl-5-oxopyrrolidin-2-yl)-3,4-dihydro-2H-chromen-2-yl]benzo[7]annulen-8-yl]-3,4-dihydro-2H-chromen-3-yl] 3,4,5-trihydroxybenzoate](/img/structure/B15143131.png)

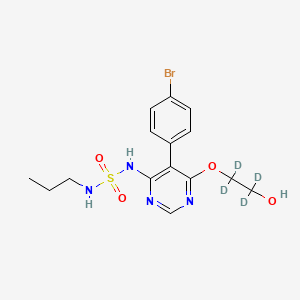
![3-amino-5-chloro-N-cyclopropyl-4-methyl-6-[2-oxo-2-[4-(trideuteriomethyl)piperazin-1-yl]ethoxy]thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B15143160.png)
